Cas no 2034531-70-7 (1-methyl-3-phenyl-N-(1-{1,2,4triazolo4,3-apyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide)

1-methyl-3-phenyl-N-(1-{1,2,4triazolo4,3-apyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-methyl-3-phenyl-N-(1-{1,2,4triazolo4,3-apyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide
- F6559-2433
- AKOS026698417
- 2-methyl-5-phenyl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]pyrazole-3-carboxamide
- 1-methyl-3-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide
- 2034531-70-7
- N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
-
- インチ: 1S/C20H20N8O/c1-26-17(11-16(25-26)14-5-3-2-4-6-14)20(29)23-15-7-9-27(12-15)18-19-24-22-13-28(19)10-8-21-18/h2-6,8,10-11,13,15H,7,9,12H2,1H3,(H,23,29)
- InChIKey: PUVWBCRWAYWMNY-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=CC(C2C=CC=CC=2)=NN1C)NC1CN(C2C3=NN=CN3C=CN=2)CC1
計算された属性
- せいみつぶんしりょう: 388.17600729g/mol
- どういたいしつりょう: 388.17600729g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 29
- 回転可能化学結合数: 4
- 複雑さ: 585
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 93.2Ų
1-methyl-3-phenyl-N-(1-{1,2,4triazolo4,3-apyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6559-2433-15mg |
1-methyl-3-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide |
2034531-70-7 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6559-2433-2mg |
1-methyl-3-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide |
2034531-70-7 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6559-2433-75mg |
1-methyl-3-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide |
2034531-70-7 | 75mg |
$312.0 | 2023-09-08 | ||
Life Chemicals | F6559-2433-1mg |
1-methyl-3-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide |
2034531-70-7 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6559-2433-4mg |
1-methyl-3-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide |
2034531-70-7 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6559-2433-10mg |
1-methyl-3-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide |
2034531-70-7 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6559-2433-25mg |
1-methyl-3-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide |
2034531-70-7 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6559-2433-30mg |
1-methyl-3-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide |
2034531-70-7 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6559-2433-2μmol |
1-methyl-3-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide |
2034531-70-7 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6559-2433-5mg |
1-methyl-3-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide |
2034531-70-7 | 5mg |
$103.5 | 2023-09-08 |
1-methyl-3-phenyl-N-(1-{1,2,4triazolo4,3-apyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide 関連文献
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
1-methyl-3-phenyl-N-(1-{1,2,4triazolo4,3-apyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamideに関する追加情報
Introduction to 1-methyl-3-phenyl-N-(1-{1,2,4triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide (CAS No. 2034531-70-7)
1-methyl-3-phenyl-N-(1-{1,2,4triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide, identified by its CAS number 2034531-70-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules characterized by its intricate fused ring system, which includes pyrazole, pyrrolidine, and triazolo[4,3-a]pyrazine moieties. The structural complexity of this molecule not only makes it a subject of academic interest but also positions it as a potential candidate for further exploration in drug discovery and development.
The presence of multiple nitrogen-containing heterocycles in 1-methyl-3-phenyl-N-(1-{1,2,4triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide suggests a high degree of biological activity. Nitrogen heterocycles are well-documented for their role in modulating biological pathways and have been extensively studied for their pharmacological properties. The specific arrangement of these heterocycles in this compound may contribute to unique interactions with biological targets, making it a promising scaffold for designing novel therapeutic agents.
In recent years, there has been a surge in research focused on developing small molecule inhibitors targeting various disease-related pathways. The compound 2034531-70-7 exhibits structural features that are reminiscent of molecules known to interact with enzymes and receptors involved in critical biological processes. For instance, the pyrazole moiety is frequently found in drugs that exhibit anti-inflammatory and antiviral properties, while the pyrrolidine ring is often associated with central nervous system (CNS) therapeutic activities. The triazolo[4,3-a]pyrazine component adds another layer of complexity, potentially influencing the compound's solubility and bioavailability.
One of the most compelling aspects of 1-methyl-3-phenyl-N-(1-{1,2,4triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide is its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling and are implicated in numerous diseases, including cancer. The ability to modulate kinase activity through small molecules has been a major focus of drug development efforts over the past decade. The unique structural features of this compound may allow it to selectively inhibit specific kinases while minimizing off-target effects.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of small molecules with high precision. These computational tools have been instrumental in identifying lead compounds for further optimization. In the case of CAS No. 2034531-70-7, computational studies have suggested that it may bind to the ATP-binding pocket of kinases through interactions with key residues such as Lys166 and Met359. These interactions could be critical for achieving potent inhibitory activity.
The synthesis of 1-methyl-3-phenyl-N-(1-{1,2,4triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-y l)-1H-pyrazole -5-carboxamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves intricate cyclization reactions and functional group transformations that require careful optimization to ensure high yields and purity. The development of efficient synthetic routes is essential for both academic research and industrial applications, as it allows for the scalable production of compounds for preclinical and clinical studies.
In addition to its potential as a kinase inhibitor, 2034531 -70 -7 may also exhibit other biological activities. For example, the phenyl group present in the molecule could contribute to its interaction with aromatic hydrophobic pockets in biological targets. This feature is often exploited in drug design to enhance binding affinity and selectivity. Furthermore, the methyl group at the 1-position may influence the metabolic stability of the compound, which is an important consideration in drug development.
The field of medicinal chemistry is continuously evolving with new methodologies and technologies emerging at a rapid pace. High-throughput screening (HTS) techniques have become increasingly popular for identifying lead compounds from large libraries of small molecules. However, traditional HTS approaches can be limited by their reliance on pre-defined assays. Alternative strategies such as virtual screening and structure-based drug design are being increasingly employed to identify novel scaffolds like CAS No 2034531707.
Virtual screening leverages computational methods to predict the binding affinity of small molecules to biological targets without the need for experimental testing. This approach can significantly reduce the time and cost associated with lead discovery by prioritizing compounds based on their predicted interactions with target proteins or enzymes. In contrast to virtual screening, structure-based drug design involves the use of X-ray crystallography or NMR spectroscopy data to understand how small molecules bind to their targets at an atomic level.
The integration of these computational techniques with experimental validation has led to the discovery of several promising drug candidates over the past few years. For instance, recent studies have demonstrated that compounds similar in structure to 2034531707 exhibit potent inhibitory activity against various kinases involved in cancer progression. These findings underscore the importance of interdisciplinary collaboration between chemists, biologists, and computer scientists in advancing drug discovery efforts.
The pharmacokinetic properties of CAS No 2034531707 are also an area of active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its potential as a therapeutic agent. Advanced techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are being used to study the metabolic pathways involving this compound and identify potential metabolites that could influence its bioavailability.
In conclusion, 1-methyl - 3 - phen yl - N - ( 1 - { 1 , 2 , 4 triaz ol o [ 4 , 3 - a ] p y raz i n e -8 - y l } p y r r o l i d i n e - 3 - y l ) - 5 H p y r az ol e carboxamide ( C A S No . 20 34 53 17 0 - 7 ) represents a significant advancement in pharmaceutical chemistry . Its complex structure , potential as a kinase inhibitor , and promising pharmacokinetic properties make it an attractive candidate for further research . As our understanding of biological pathways continues to expand , compounds like this one will play an increasingly important role in developing novel therapeutics . p >
2034531-70-7 (1-methyl-3-phenyl-N-(1-{1,2,4triazolo4,3-apyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide) 関連製品
- 1804660-84-1(3-Bromo-2-(difluoromethyl)-5-hydroxypyridine-6-acetonitrile)
- 2034352-79-7(5-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}thiophene-2-carboxamide)
- 1256486-26-6(3-(7-Aza-2-benzimidazolyl)benzamidoxime)
- 933696-63-0(2-3-(Methylsulfonyl)phenylethylamine)
- 1805317-61-6(3-(Aminomethyl)-4-(difluoromethyl)-2-iodopyridine)
- 1311313-64-0(2-(2-methoxyethyl)aminoacetic acid hydrochloride)
- 1361857-44-4(2,3-Dichloro-4-(2,3-dichlorophenyl)pyridine)
- 119678-66-9((1R)-1-(1-benzofuran-2-yl)ethan-1-ol)
- 1422057-40-6(3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione)
- 144003-49-6(methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate)




